
アトルバスタチンカルシウム塩
概要
説明
O-Methyl Atorvastatin Calcium Salt: is a derivative of atorvastatin, a well-known lipid-lowering agent. This compound is primarily used in research and pharmaceutical applications. It is characterized by its molecular formula C67H68Ca2F2N4O10 and a molecular weight of 1207.43 g/mol . The compound is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis .
科学的研究の応用
Chemistry: In chemistry, O-Methyl Atorvastatin Calcium Salt is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) to determine the enantiomeric purity of atorvastatin .
Biology: In biological research, the compound is used to study the inhibition of HMG-CoA reductase and its effects on cholesterol synthesis .
Medicine: Medically, O-Methyl Atorvastatin Calcium Salt is used in the development of lipid-lowering drugs. It helps in understanding the pharmacokinetics and pharmacodynamics of atorvastatin derivatives .
Industry: Industrially, the compound is used in the production of atorvastatin-based medications, ensuring high purity and efficacy .
作用機序
Target of Action
O-Methyl Atorvastatin Calcium Salt, also known as calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
O-Methyl Atorvastatin Calcium Salt acts as a selective, competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Biochemical Pathways
The inhibition of HMG-CoA reductase by O-Methyl Atorvastatin Calcium Salt disrupts the mevalonate pathway, which is central to lipid metabolism . This disruption leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . The reduction in these lipid levels is associated with a decreased risk of developing cardiovascular disease .
Pharmacokinetics
The bioavailability of statins is affected by factors such as food intake and time of day .
Result of Action
The primary result of O-Methyl Atorvastatin Calcium Salt’s action is a reduction in abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . In addition to these effects, statins have been shown to exert vasculoprotective effects independent of their lipid-lowering properties .
Action Environment
The efficacy and stability of O-Methyl Atorvastatin Calcium Salt can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of statins through drug-drug interactions . Additionally, individual patient factors such as age, sex, ethnicity, and the presence of comorbid conditions can also influence the action and effectiveness of statins .
生化学分析
Biochemical Properties
O-Methyl Atorvastatin Calcium Salt interacts with various enzymes and proteins in the body. It is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of sterols, including cholesterol . This interaction plays a crucial role in the regulation of cholesterol synthesis in the body.
Cellular Effects
The effects of O-Methyl Atorvastatin Calcium Salt on various types of cells and cellular processes are primarily related to its role in inhibiting cholesterol synthesis. By inhibiting HMG-CoA reductase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of O-Methyl Atorvastatin Calcium Salt involves its binding interactions with HMG-CoA reductase, leading to the inhibition of this enzyme . This results in a decrease in the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol. This mechanism of action is at the molecular level and involves changes in gene expression related to cholesterol synthesis.
Metabolic Pathways
O-Methyl Atorvastatin Calcium Salt is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . The inhibition of this enzyme leads to a decrease in the production of mevalonate, a key intermediate in the synthesis of cholesterol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Atorvastatin Calcium Salt involves several steps, starting from the construction of the pyrrole ring. This can be achieved through various methods such as Paal-Knorr condensation, [3+2] cycloaddition, or Hantzsch pyrrole synthesis . The key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium .
Industrial Production Methods: The industrial production of atorvastatin calcium, including its derivatives like O-Methyl Atorvastatin Calcium Salt, involves large-scale synthesis techniques. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: O-Methyl Atorvastatin Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include various atorvastatin derivatives, which are used in different pharmaceutical formulations .
類似化合物との比較
- Atorvastatin Calcium
- Atorvastatin Calcium Trihydrate
- Atorvastatin EP Impurity G
- Atorvastatin tert-Butyl Ester
- Dihydroxy Diketo Atorvastatin
Uniqueness: O-Methyl Atorvastatin Calcium Salt is unique due to its specific methylation, which can influence its pharmacokinetic properties and enhance its stability compared to other atorvastatin derivatives . This makes it a valuable compound for research and pharmaceutical applications.
特性
CAS番号 |
887196-29-4 |
|---|---|
分子式 |
C68H72CaF2N4O10 |
分子量 |
1183.4 g/mol |
IUPAC名 |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1 |
InChIキー |
WSJYEDNFTDTVCI-GWQGKXOTSA-L |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
887324-53-0 (free acid) |
同義語 |
(βR,δR)-2-(4-Fluorophenyl)-δ-hydroxy-β-Methoxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid CalciuM Salt; Atorvastatin EP impurity G |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



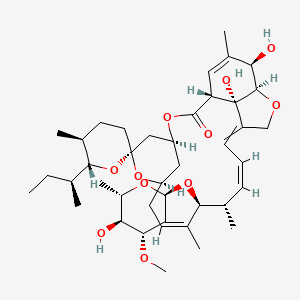
![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)
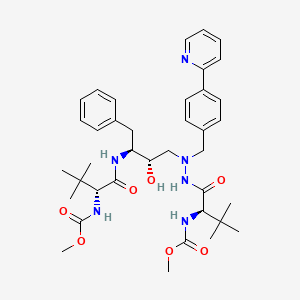
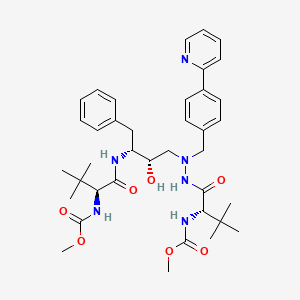
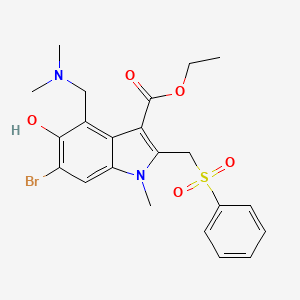
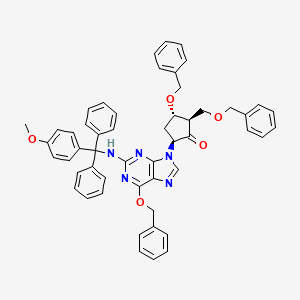
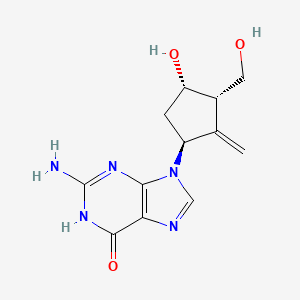
![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)
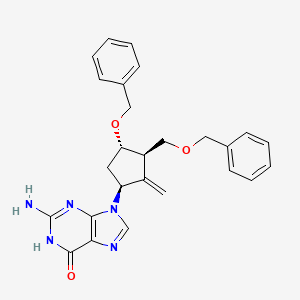
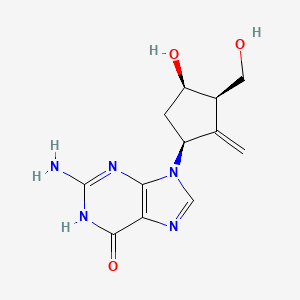
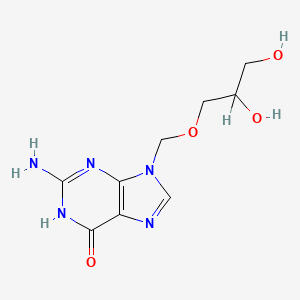
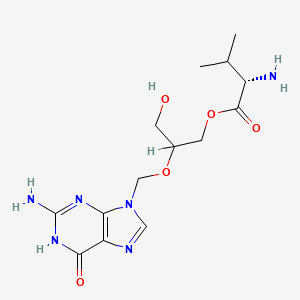
![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)
